molecular formula C23H26N2O3 B11318961 4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide

4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B11318961
M. Wt: 378.5 g/mol
InChI Key: RZAHXDHWZWFRAZ-UHFFFAOYSA-N
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Description

4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a hexyloxy group and an 8-methoxyquinolin-5-yl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 8-methoxyquinoline: This can be synthesized through the reaction of 8-hydroxyquinoline with methanol in the presence of a suitable catalyst.

    Formation of 8-methoxyquinolin-5-ylamine: This intermediate is obtained by nitration of 8-methoxyquinoline followed by reduction.

    Synthesis of 4-(hexyloxy)benzoic acid: This involves the esterification of 4-hydroxybenzoic acid with hexanol.

    Coupling Reaction: The final step involves the coupling of 8-methoxyquinolin-5-ylamine with 4-(hexyloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(hexyloxy)-N-(quinolin-5-yl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-(hexyloxy)-N-(8-hydroxyquinolin-5-yl)benzamide: The hydroxy group can form hydrogen bonds, altering its interaction with biological targets.

    4-(hexyloxy)-N-(8-methylquinolin-5-yl)benzamide: The methyl group may influence the compound’s lipophilicity and membrane permeability.

Uniqueness

4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide stands out due to the presence of both the hexyloxy and methoxy groups, which confer unique physicochemical properties. These modifications can enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

4-hexoxy-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C23H26N2O3/c1-3-4-5-6-16-28-18-11-9-17(10-12-18)23(26)25-20-13-14-21(27-2)22-19(20)8-7-15-24-22/h7-15H,3-6,16H2,1-2H3,(H,25,26)

InChI Key

RZAHXDHWZWFRAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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